molecular formula C11H9ClN2O B2757894 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1361198-02-8

8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B2757894
CAS No.: 1361198-02-8
M. Wt: 220.66
InChI Key: FEPARWSSWBUKFS-UHFFFAOYSA-N
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Description

8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that belongs to the class of pyrazinoindoles. This compound is characterized by a fused ring system that includes a pyrazine ring and an indole ring, with a chlorine atom at the 8th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoacetophenones with isocyanates and 1,2-diamines in the presence of a Brønsted acid/iodine co-mediated approach. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF) as a green solvent at room temperature, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been postulated that this compound can inhibit caspase-3, a cysteine-dependent aspartyl protease involved in the signal transduction pathway leading to apoptosis. By inhibiting caspase-3, this compound may attenuate cell damage after ischemic events, providing a novel neuroprotective treatment for stroke .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to the presence of a chlorine atom at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in organic synthesis and a promising candidate for therapeutic applications.

Properties

IUPAC Name

8-chloro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPARWSSWBUKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=C(C=C3)Cl)C=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361198-02-8
Record name 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-1-one
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